![molecular formula C30H32N2O B14583628 4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) CAS No. 61470-07-3](/img/structure/B14583628.png)
4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with a complex structure that includes benzyloxy and phenyl groups attached to a methylene bridge, which is further connected to two N,N-dimethylaniline moieties. This compound is known for its applications in various fields, including dye manufacturing and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another method involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of dyes, pigments, and as an analytical reagent for the determination of lead and cyanogens
Mechanism of Action
The mechanism of action of 4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. For instance, in dye synthesis, it acts as a precursor that undergoes further chemical transformations to produce the desired dye molecules. In analytical applications, it reacts with target analytes to form detectable complexes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline):
4,4’-Bis(dimethylamino)diphenylmethane: Another related compound used in similar applications.
Uniqueness
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
61470-07-3 |
|---|---|
Molecular Formula |
C30H32N2O |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-phenyl-phenylmethoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H32N2O/c1-31(2)28-19-15-26(16-20-28)30(25-13-9-6-10-14-25,33-23-24-11-7-5-8-12-24)27-17-21-29(22-18-27)32(3)4/h5-22H,23H2,1-4H3 |
InChI Key |
DMKAIIPEFGITRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
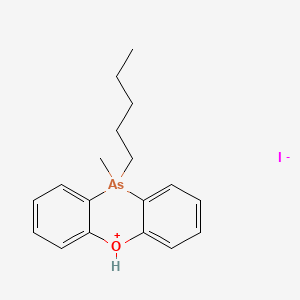
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
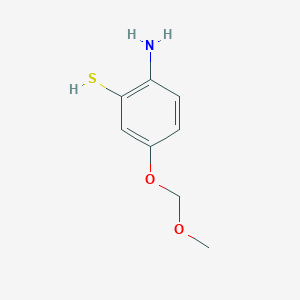
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
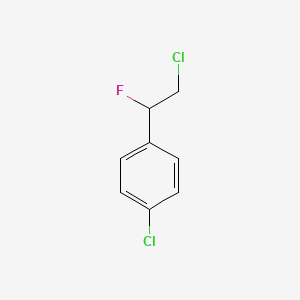
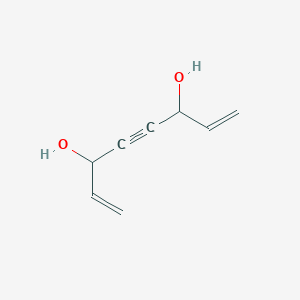
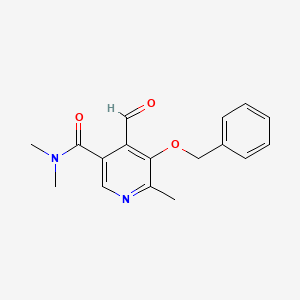
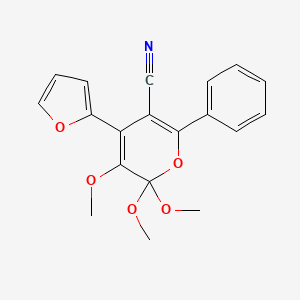
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
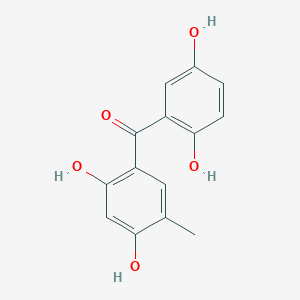
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
